Home > Products > Screening Compounds P27881 > Cellular tumor antigen p53 (193-204)
Cellular tumor antigen p53 (193-204) -

Cellular tumor antigen p53 (193-204)

Catalog Number: EVT-243687
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cellular tumor antigen p53
Overview

Cellular tumor antigen p53 is a crucial protein involved in regulating the cell cycle and maintaining genomic stability. It plays a significant role in preventing cancer formation, functioning primarily as a tumor suppressor. The specific segment referred to as p53 (193-204) denotes a peptide sequence within the larger p53 protein, which is pivotal in various cellular processes, including DNA repair, apoptosis, and cellular senescence.

Source

The p53 protein was first identified in the early 1980s as a cellular protein associated with tumorigenesis. It is encoded by the TP53 gene located on chromosome 17 in humans. The protein's expression is tightly regulated, with levels increasing in response to cellular stress signals such as DNA damage and oncogene activation. Research has shown that mutations in the TP53 gene are among the most common alterations found in human cancers, highlighting its importance in cancer biology .

Classification

Cellular tumor antigen p53 belongs to the family of transcription factors. It is classified as a tumor suppressor protein due to its role in inhibiting cell proliferation and inducing apoptosis in response to cellular stress. The protein can be categorized into several functional domains, including:

  • Transactivation Domain: Responsible for activating target genes involved in cell cycle arrest and apoptosis.
  • DNA Binding Domain: Binds to specific DNA sequences to regulate gene expression.
  • Oligomerization Domain: Facilitates the formation of functional tetramers, which are essential for its activity.
Synthesis Analysis

Methods

The synthesis of the peptide sequence corresponding to cellular tumor antigen p53 (193-204) can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology.

  1. Solid-Phase Peptide Synthesis:
    • This method involves sequentially adding protected amino acids to a growing peptide chain attached to a solid support.
    • Each amino acid is activated and coupled to the chain, followed by deprotection steps to allow for subsequent additions.
    • The final product is cleaved from the solid support and purified using techniques like high-performance liquid chromatography.
  2. Recombinant DNA Technology:
    • A DNA sequence encoding the desired peptide is cloned into an expression vector.
    • This vector is introduced into host cells (such as bacteria or yeast), where it is transcribed and translated into the peptide.
    • The peptide can then be purified from cell lysates using affinity chromatography or other purification methods.

Technical Details

The choice of synthesis method depends on factors such as the desired yield, purity, and application of the synthesized peptide. Solid-phase synthesis allows for high purity and yield but can be more time-consuming for longer peptides. Recombinant methods are advantageous for producing larger quantities but may require additional steps for purification.

Molecular Structure Analysis

Structure

The three-dimensional structure of the p53 protein has been extensively studied using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The full-length protein consists of approximately 393 amino acids, with distinct structural domains contributing to its function.

  • DNA Binding Domain: This region forms a helix-turn-helix motif that interacts specifically with DNA sequences.
  • Tetramerization Domain: Allows four p53 molecules to assemble into a functional tetramer necessary for DNA binding.

Data

Crystallographic studies have revealed that the core structure of p53 includes several alpha-helices and beta-sheets, which are critical for its stability and function. The specific segment (193-204) corresponds to an alpha-helix that plays a role in stabilizing interactions with other proteins and DNA .

Chemical Reactions Analysis

Reactions

Cellular tumor antigen p53 undergoes various post-translational modifications that influence its activity:

Technical Details

These modifications are mediated by various kinases, acetyltransferases, and ubiquitin ligases that respond to cellular conditions. Understanding these reactions is critical for developing therapeutic strategies aimed at restoring p53 function in cancer cells.

Mechanism of Action

Process

Cellular tumor antigen p53 functions primarily as a transcription factor that regulates genes involved in cell cycle control, apoptosis, and DNA repair mechanisms. Upon activation due to stress signals:

  1. DNA Damage Response: Activated p53 induces cell cycle arrest by upregulating genes such as p21, which inhibits cyclin-dependent kinases.
  2. Apoptosis Induction: In cases of severe damage, p53 promotes apoptosis through upregulation of pro-apoptotic factors like BAX.
  3. DNA Repair Activation: p53 also enhances the expression of genes involved in repairing damaged DNA.

Data

Studies have shown that loss of functional p53 leads to uncontrolled cell proliferation and resistance to apoptosis, contributing significantly to tumorigenesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 53 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but generally around 6.0–7.0.
  • Solubility: Generally soluble in aqueous buffers under physiological conditions.

Chemical Properties

Applications

Scientific Uses

Cellular tumor antigen p53 has numerous applications in research and clinical settings:

  1. Cancer Research: As a critical player in tumor suppression, studies on p53 mutations provide insights into cancer development mechanisms.
  2. Therapeutic Targeting: Strategies aimed at restoring or enhancing p53 function are being explored for cancer therapies.
  3. Biomarker Development: Levels of p53 protein or its mutations serve as biomarkers for diagnosis and prognosis in various cancers.
Molecular Biology of Cellular Tumor Antigen p53 (193-204)

Genomic Context and Evolutionary Conservation of the TP53 Locus

The TP53 gene, located at chromosome 17p13.1 in humans, spans ~20 kb and includes 11 exons, with exons 5–6 encoding the critical DNA-binding domain (DBD) that encompasses residues 193–204 [9]. This locus exhibits exceptional evolutionary conservation across vertebrates, with the DBD showing the highest sequence similarity (60–95% amino acid identity) due to functional constraints [1] [4]. The 193–204 peptide lies within exon 6, a region frequently disrupted by somatic mutations in human cancers. Comparative genomics reveals that TP53 conservation extends beyond sequence homology to functional adaptations: Elephants (Loxodonta africana), despite their large body size and associated cancer risk, exhibit TP53 copy number expansion (20 copies) with retrogenes encoding functional DBD homologs. This genomic amplification coincides with enhanced DNA damage responses, resolving "Peto's Paradox" (cancer risk incongruence with body size) [10]. Similarly, teleost fish lineages show TP53 paralogs with divergent DBD functions, underscoring the adaptive significance of this domain.

Table 1: Evolutionary Conservation of TP53 DBD (Residues 193-204) Across Species

SpeciesAmino Acid Sequence (193-204)Identity (%)Functional Significance
Human (Homo sapiens)HICPSVKPLDGD100DNA contact & structural integrity
Mouse (Mus musculus)HVCPTEPPQLDGD83Tumor suppression
Elephant (Loxodonta africana)HICPSVKPLDGD (canonical)100Enhanced DNA damage response
Zebrafish (Danio rerio)QICPSVKPLDGD92Apoptosis regulation
Xenopus (X. laevis)HVCPSEKPLDGD75Embryonic development

Structural-Functional Analysis of the p53 (193-204) Peptide Domain

The 193–204 segment (sequence: H-I-C-P-S-V-K-P-L-D-G-D) resides in the L2 loop of the DBD, a β-sheet-rich region flanked by zinc-coordinating residues (Cys176/His179/Cys238/Cys242) [4] [7]. This loop stabilizes the DBD scaffold through hydrophobic interactions (Pro194, Val197, Leu201) and direct DNA contact via Lys120 and Arg280 outside the 193–204 region. Crucially, Pro194 and Pro199 form rigid turns that maintain L2 topology, while Asp184 (upstream) and Asp203 form hydrogen bonds with DNA phosphate groups [1]. Mutagenesis studies confirm that substitutions in this segment (e.g., V197D, P199L) disrupt DBD thermodynamic stability, increasing aggregation propensity by 3–5-fold [4] [6]. Intriguingly, despite the DBD's overall globular fold, residues 193–204 exhibit conformational flexibility, enabling adaptation to diverse DNA response elements [7].

Table 2: Key Residues in p53 (193-204) and Their Structural Roles

ResiduePositionStructural RoleConsequence of Mutation
His193Hydrogen bonding with DNA backboneReduced DNA affinity (KD ↑ 5-fold)
Pro194Rigid turn formationL2 misfolding, DBD instability
Ser195Phosphorylation site (pSer195)Altered cofactor recruitment
Val197Hydrophobic core packingDBD unfolding at physiological temps
Lys198Salt bridge with Glu180Loss of zinc coordination
Asp203DNA phosphate interactionImpaired sequence-specific binding

Role in DNA-Binding Domain (DBD) Conformation and Stability

Residues 193–204 are indispensable for DBD integrity and DNA recognition. Pro194 and Pro199 act as structural pivots: Their cis-proline configurations constrain L2 loop dynamics, facilitating DNA minor groove insertion [4] [9]. Disruption of these residues (e.g., cancer-associated P194L, P199H) reduces DBD melting temperature by 8–12°C, as shown by differential scanning calorimetry [1]. Asp203 directly hydrogen-bonds with thymidine bases in the p53 response element (RE) 5'-RRRCWWGYYY-3' (where R = purine, W = A/T, Y = pyrimidine), with D203G mutations abolishing transactivation of p21 and BAX genes [4] [6]. Molecular dynamics simulations reveal that Val197 stabilizes the β-hairpin connecting L2 to helix H2; its deletion increases loop fluctuations (RMSF >2 Å), decoupling DNA contact [7].

Post-Translational Modifications Impacting Residues 193-204

This region undergoes regulatory PTMs that modulate p53 function:

  • Phosphorylation: Ser195 is phosphorylated by CDK2/cyclin A during S-phase, weakening p53-DNA affinity to permit cell cycle progression [5]. ATM-mediated phosphorylation at Ser198 occurs after DNA damage, promoting p300 recruitment and DBD acetylation [8].
  • O-GlcNAcylation: Thr194 modification by OGT inhibits Ser195 phosphorylation, creating a "glycosylation switch" that stabilizes p53 during metabolic stress [5] [8].
  • Acetylation: Although no direct sites exist in 193–204, Lys120 acetylation (adjacent to His193) enhances DNA binding by neutralizing positive charge, with His193 mutations impairing this synergy [5].

Table 3: Post-Translational Modifications (PTMs) in p53 (193-204) Region

ResiduePTMEnzymeFunctional OutcomeStimulus
Thr194O-GlcNAcylationO-GlcNAc transferaseBlocks Ser195 phosphorylation; stabilizes p53Glucose deprivation
Ser195PhosphorylationCDK2/cyclin AReduces DNA binding; promotes cell cycleS-phase entry
Ser198PhosphorylationATM kinaseEnhances p300 binding & coactivationDNA double-strand breaks
Lys198Acetylationp300/CBPStabilizes DBD conformation (indirect)Genotoxic stress

Transcriptional and Non-Transcriptional Regulatory Mechanisms Mediated by the 193-204 Region

Transcriptional Regulation

The 193–204 segment directly enables sequence-specific DNA binding. Lys198 and Asp203 form salt bridges with nucleotides in the RE major groove, with missense mutations (K198E, D203V) reducing transactivation of CDKN1A (p21) by >80% in reporter assays [1] [6]. Chromatin immunoprecipitation (ChIP) data confirm that cancer-associated mutations in this region (e.g., R196L, P199S) diminish p53 occupancy at PUMA and NOXA promoters, impairing apoptosis [4].

Non-Transcriptional Regulation

Residues 193–204 facilitate mitochondrial translocation and direct apoptosis induction:

  • Mitochondrial translocation: Phospho-Ser198 recruits Pin1 prolyl isomerase, catalyzing cis-trans isomerization of Pro199. This conformational change exposes the p53 nuclear export signal (NES), enabling CRM1-dependent transport to mitochondria [4] [8].
  • Bcl-2 family interactions: Cytosolic p53 binds Bcl-xL via residues 194–198, displacing pro-apoptotic BAX. Mutant p53 (V197R) fails to activate BAX, permitting cell survival [1] [6].
  • Ferroptosis modulation: O-GlcNAcylated Thr194 stabilizes p53 association with SLC7A11 promoter, repressing this cystine transporter and sensitizing cells to lipid peroxidation [2] [8].

Mutational Heterogeneity & Functional Outcomes

TP53 mutations in 193–204 generate diverse phenotypes:

  • Loss-of-function (LOF): P194L, V197D disrupt DBD folding, abolishing transcriptional activity [6].
  • Dominant-negative (DN): P199H dimers sequester wild-type p53, reducing tetramer function by 60–70% [6].
  • Gain-of-function (GOF): R196P acquires affinity for NF-Y transcription factor, dysregulating metabolic genes (e.g., TIGAR) [4] [6].

Compound Names Mentioned:

  • Cellular tumor antigen p53 (193-204)
  • Cyclin-dependent kinase inhibitor 1 (CDKN1A/p21)
  • BCL2-associated X protein (BAX)
  • Phorbol-12-myristate-13-acetate-induced protein 1 (NOXA)
  • p53-upregulated modulator of apoptosis (PUMA)
  • TP53-induced glycolysis and apoptosis regulator (TIGAR)
  • Solute carrier family 7 member 11 (SLC7A11)
  • Mouse double minute 2 homolog (MDM2)
  • CREB-binding protein (CBP/p300)

Properties

Product Name

Cellular tumor antigen p53 (193-204)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.